Methyl 2-(2-morpholinothiazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-morpholinothiazol-4-yl)acetate is a heterocyclic compound that features a thiazole ring fused with a morpholine ringThe molecular formula of this compound is C10H14N2O3S, and it has a molecular weight of 242.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-morpholinothiazol-4-yl)acetate typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of a base, such as sodium hydride, followed by esterification with methyl chloroacetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-morpholinothiazol-4-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ester group, leading to the formation of thiazolidines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, enhancing its chemical diversity .
Scientific Research Applications
Methyl 2-(2-morpholinothiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(2-morpholinothiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which are crucial for its biological activity. The morpholine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as morpholine and its derivatives are used in various industrial and pharmaceutical applications
Uniqueness
Methyl 2-(2-morpholinothiazol-4-yl)acetate is unique due to the combination of the thiazole and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for diverse applications in research and industry .
Properties
IUPAC Name |
methyl 2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-14-9(13)6-8-7-16-10(11-8)12-2-4-15-5-3-12/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGCYGVVMCWOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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